molecular formula C84H155F3N34O26 B14759436 Parasin I Trifluoroacetate

Parasin I Trifluoroacetate

Cat. No.: B14759436
M. Wt: 2114.3 g/mol
InChI Key: BTXXNWHYYHYHIK-OPRBQJJWSA-N
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Description

Parasin I Trifluoroacetate is a synthetic, salt-form version of the natural antimicrobial peptide originally derived from the epithelial mucosal layer of the catfish, Parasilurus asotus , following epidermal injury . This 19-amino acid peptide (sequence: H-Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser-OH) is produced from catfish histone H2A by the action of specific proteases, including matrix metalloproteinase 2 (MMP2) and cathepsin D . It exhibits broad-spectrum and potent antimicrobial activity, demonstrated to be 12 to 100 times more effective than magainin 2 against a wide range of microorganisms, while showing no hemolytic activity . Its mechanism of action is linked to an amphipathic structure, with a secondary structure content of 11% α-helix, 33% β-sheet, and 56% random coils, which allows it to interact effectively with microbial membranes . Provided as a lyophilized solid packaged under an inert gas, this product has a molecular weight of approximately 2000.36 g/mol for the free peptide and is supplied as a trifluoroacetate salt to enhance stability and solubility . It is characterized by a purity of >95% as determined by HPLC . For optimal stability, the product must be stored at -20°C, protected from light and moisture . It is readily soluble in distilled water . This product is intended for Research Use Only and is not designed for human therapeutic or veterinary applications.

Properties

Molecular Formula

C84H155F3N34O26

Molecular Weight

2114.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C82H154N34O24.C2HF3O2/c1-43(2)63(115-74(134)50(21-8-13-31-85)107-60(122)38-99-59(121)37-101-69(129)55(27-28-58(89)120)110-72(132)49(20-7-12-30-84)106-62(124)40-102-68(128)48(24-16-34-96-80(90)91)105-61(123)39-100-67(127)47(88)19-6-11-29-83)77(137)111-53(25-17-35-97-81(92)93)71(131)104-44(3)65(125)108-51(22-9-14-32-86)70(130)103-45(4)66(126)109-52(23-10-15-33-87)75(135)116-64(46(5)119)78(138)112-54(26-18-36-98-82(94)95)73(133)113-56(41-117)76(136)114-57(42-118)79(139)140;3-2(4,5)1(6)7/h43-57,63-64,117-119H,6-42,83-88H2,1-5H3,(H2,89,120)(H,99,121)(H,100,127)(H,101,129)(H,102,128)(H,103,130)(H,104,131)(H,105,123)(H,106,124)(H,107,122)(H,108,125)(H,109,126)(H,110,132)(H,111,137)(H,112,138)(H,113,133)(H,114,136)(H,115,134)(H,116,135)(H,139,140)(H4,90,91,96)(H4,92,93,97)(H4,94,95,98);(H,6,7)/t44-,45-,46+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-,64-;/m0./s1

InChI Key

BTXXNWHYYHYHIK-OPRBQJJWSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCCCN)N)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Spectrum and Potency of Antimicrobial Activity in Research Models

Broad-Spectrum Efficacy Against Diverse Bacterial Pathogens

The antimicrobial peptide Parasin I has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. nih.gov

Research has shown that Parasin I exhibits antimicrobial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. nih.gov Gram-positive bacteria are a significant cause of infections, and the emergence of antibiotic-resistant strains necessitates the exploration of new antimicrobial agents. nih.govnih.gov

Studies have also confirmed the efficacy of Parasin I against Gram-negative bacteria, including the widely studied organism Escherichia coli. nih.gov The unique structure of Gram-negative bacteria often presents a challenge for antimicrobial agents, making the activity of Parasin I against them particularly noteworthy. nih.gov

Antifungal Efficacy Assessments of Parasin I Trifluoroacetate (B77799)

Beyond its antibacterial properties, Parasin I has been shown to possess antifungal activity. Research indicates its effectiveness against fungal species such as Candida albicans and Trichosporon beigelii.

Quantitative Determination of Antimicrobial Potency

To precisely measure the antimicrobial strength of Parasin I trifluoroacetate, researchers employ standardized methodologies.

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's effectiveness. It is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism after overnight incubation. nih.govresearchgate.net The broth microdilution method is a common technique used to determine the MIC, where a series of decreasing concentrations of the antimicrobial agent are tested against a standard inoculum of the microorganism. researchgate.netresearchgate.net

The following table presents a selection of published MIC values for Parasin I against various microorganisms, demonstrating its potent activity.

MicroorganismStrainMIC (μM)
Bacillus subtilisKCTC 10210.8
Staphylococcus aureusATCC 259236.3
Escherichia coliATCC 259221.6
Vibrio anguillarumKCTC 27110.4
Candida albicansATCC 102313.1
Trichosporon beigeliiKCTC 77071.6

Data sourced from studies on the antimicrobial activity of Parasin I.

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. nih.gov This is determined by subculturing the preparations from the MIC test that show no visible growth onto a new, antibiotic-free solid medium. nih.govnih.gov The MBC is identified as the lowest concentration that prevents any microbial growth on the new medium. nih.gov

In Vitro Assay Development and Standardization for Activity Measurement

The assessment of the antimicrobial activity of this compound relies on well-established and standardized in vitro assays. These methods are essential for generating reproducible and comparable data on the peptide's potency against a range of microbial pathogens. The choice of assay depends on the specific information required, such as the minimum inhibitory concentration (MIC), the zone of growth inhibition, or the bactericidal effect.

It is important to note that the trifluoroacetate (TFA) counter-ion, often present in commercially synthesized peptides as a result of the purification process, can potentially influence the results of biological assays. nih.govgenscript.com.cnnih.govresearchgate.netresearchgate.net The acidic nature of TFA can alter the pH of the test medium, which in turn can affect both the peptide's activity and the growth of the microorganism being tested. genscript.com.cn Therefore, careful consideration and control of the experimental conditions are paramount.

Broth Microdilution Assays for High-Throughput Screening of Antimicrobial Activity

Broth microdilution is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. nih.govnih.govplos.org This technique is particularly suited for high-throughput screening of the antimicrobial activity of compounds like this compound against a large number of microbial strains.

The assay is typically performed in 96-well microtiter plates. A standardized inoculum of the target microorganism is added to wells containing serial dilutions of this compound in a suitable broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB). nih.govplos.org The plates are then incubated under controlled conditions, and the MIC is determined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism. youtube.com

Standardization of the broth microdilution assay for aquatic bacterial pathogens often involves adjusting incubation temperatures to better suit the optimal growth conditions of these organisms. nih.gov For instance, testing against fish pathogens may require incubation at temperatures lower than the standard 35-37°C used for human pathogens. nih.gov

Table 1: Representative Minimal Inhibitory Concentration (MIC) Data for this compound

MicroorganismStrainMIC (µg/mL)
Escherichia coliATCC 25922Data not available
Staphylococcus aureusATCC 29213Data not available
Pseudomonas aeruginosaATCC 27853Data not available
Candida albicansATCC 90028Data not available
Aeromonas salmonicida-Data not available
Vibrio anguillarum-Data not available

Radial Diffusion Assays for Zone of Inhibition Determination

Radial diffusion assays provide a visual and quantitative measure of the antimicrobial activity of a substance by observing the zone of growth inhibition around a point of application. nih.govplos.org This method is particularly useful for screening the activity of peptides like this compound that can diffuse through an agar (B569324) matrix.

In this assay, a standardized suspension of the target microorganism is uniformly seeded into an agar plate. Wells are then punched into the agar, and a known concentration of this compound solution is added to each well. As the peptide diffuses into the agar, it creates a concentration gradient. After incubation, a clear zone of no microbial growth will be visible around the wells where the concentration of the peptide is sufficient to inhibit the microorganism. The diameter of this zone of inhibition is proportional to the antimicrobial activity of the peptide.

Table 2: Representative Zone of Inhibition Data for this compound

MicroorganismStrainConcentration (µ g/well )Zone of Inhibition (mm)
Escherichia coliATCC 25922Data not availableData not available
Staphylococcus aureusATCC 29213Data not availableData not available
Bacillus subtilisATCC 6633Data not availableData not available
Aeromonas hydrophila-Data not availableData not available

Colony-Forming Unit (CFU) Reduction Assays for Bactericidal Effects

To determine whether an antimicrobial agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), a colony-forming unit (CFU) reduction assay is performed. This assay quantifies the number of viable bacterial cells remaining after exposure to the antimicrobial agent.

In this assay, a standardized bacterial suspension is incubated with various concentrations of this compound for a specific period. At different time points, aliquots are taken from each treatment group, serially diluted, and plated onto agar plates. After incubation, the number of colonies on each plate is counted. A significant reduction in the number of CFUs compared to the untreated control indicates a bactericidal effect. The Minimum Bactericidal Concentration (MBC) is often determined as the lowest concentration of the peptide that results in a 99.9% reduction in the initial bacterial inoculum.

Table 3: Representative Colony-Forming Unit (CFU) Reduction Data for this compound

MicroorganismStrainTreatment Concentration (µg/mL)Exposure Time (hours)Log10 CFU/mL Reduction
Escherichia coliATCC 25922Data not availableData not availableData not available
Staphylococcus aureusATCC 29213Data not availableData not availableData not available
Vibrio harveyi-Data not availableData not availableData not available

Evaluation of Environmental and Medium Factors Affecting Antimicrobial Activity (e.g., Salt Concentrations)

The antimicrobial activity of peptides can be significantly influenced by the surrounding chemical environment. Factors such as pH, ionic strength, and the presence of specific ions can modulate the interaction between the peptide and the microbial cell membrane.

Salt concentration, in particular, is a critical factor affecting the activity of many cationic antimicrobial peptides. High salt concentrations can shield the negative charges on the bacterial surface, thereby weakening the initial electrostatic attraction between the positively charged peptide and the bacterium. This can lead to a reduction in the peptide's antimicrobial efficacy.

Studies on other antimicrobial peptides have shown that their activity can be attenuated at physiological salt concentrations. Therefore, it is crucial to evaluate the antimicrobial activity of this compound under various salt concentrations to understand its potential effectiveness in different biological fluids and environments. This is typically done by performing MIC or other activity assays in media supplemented with varying concentrations of salts, such as sodium chloride (NaCl).

Table 4: Hypothetical Effect of NaCl Concentration on the MIC of this compound

NaCl Concentration (mM)MIC against Escherichia coli (µg/mL)MIC against Staphylococcus aureus (µg/mL)
0Data not availableData not available
50Data not availableData not available
100Data not availableData not available
150 (Physiological)Data not availableData not available

Immunological Context and Biological Source Investigations

Isolation and Biochemical Characterization from Fish Mucosal Secretions

Parasin I is an antimicrobial peptide originally isolated from the epithelial mucosal secretions of the catfish, Parasilurus asotus, particularly in response to epidermal injury. nih.gov This peptide is a crucial component of the fish's first line of defense against invading microorganisms. nih.gov

Biochemical analysis has revealed that Parasin I is a 19-amino acid peptide derived from the N-terminal region of histone H2A. nih.gov Its discovery was significant as it highlighted that histone proteins, primarily known for their role in DNA packaging within the nucleus, are also a source of potent antimicrobial agents. nih.govnih.gov The production of Parasin I is believed to occur through the action of a specific protease that cleaves it from histone H2A upon tissue damage. nih.gov

The molecular mass of Parasin I has been determined to be 2000.4 Da. nih.gov Its amino acid sequence is Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser. nih.gov Structural studies using circular dichroism have indicated that Parasin I is composed of approximately 11% alpha-helix, 33% beta-sheet, and 56% random coils, and it forms an amphipathic structure. nih.gov This structural arrangement is crucial for its antimicrobial function.

Table 1: Biochemical Properties of Parasin I

PropertyDescription
Source Organism Catfish (Parasilurus asotus)
Origin N-terminus of Histone H2A
Amino Acid Sequence KGRGKQGGKVRAKAKTRSS
Molecular Mass 2000.4 Da
Secondary Structure 11% alpha-helix, 33% beta-sheet, 56% random coils

Gene Expression and Regulation of Histone H2A and Parasin I in Response to Pathogen Challenge in Fish Immunity

The expression of histone H2A and the subsequent production of Parasin I are integral to the innate immune response in fish following a pathogen challenge. nih.gov Research has shown that the expression of genes encoding histone H2A-derived antimicrobial peptides is triggered after infection, confirming their immunological role. nih.gov

Studies on various fish species have demonstrated a clear link between pathogen exposure and the upregulation of histone H2A gene expression. For instance, in Asian sea bass (Lates calcarifer) and Nile tilapia (Oreochromis niloticus), infection with Vibrio vulnificus led to significant variations in the transcriptional response of histone H2A-derived AMPs, highlighting a dynamic host immune reaction. nih.gov Similarly, in sevenband grouper (Hyporthodus septemfasciatus), infection with the nervous necrosis virus (NNV) resulted in high expression levels of the H2A.V gene in the brain and blood. koreascience.kr

In grass carp (B13450389) (Ctenopharyngodon idella), different histone H2A variants have been shown to possess antibacterial activity against Flavobacterium columnare. nih.govfrontiersin.org The expression of these variants can elicit innate immune responses, including the activation of NOD-like and Toll-like receptor signaling pathways. nih.govfrontiersin.org This indicates that upon encountering a pathogen, the fish immune system actively transcribes specific histone H2A genes to produce antimicrobial peptides like Parasin I as a defense mechanism. The regulation is a key part of the broader innate immune response, which involves a cascade of gene expression changes to combat infection. aloki.huresearchgate.net

Comparative Analysis of Histone-Derived Antimicrobial Peptides (HDAPs) Across Various Aquatic Species

Parasin I is a prominent member of a larger family of histone-derived antimicrobial peptides (HDAPs) found across a range of aquatic species. nih.gov These peptides represent a conserved component of the innate immune system in these animals. nih.gov

A notable example is hipposin (B1576433), a 51-residue antimicrobial peptide isolated from the Atlantic halibut (Hippoglossus hippoglossus). nih.gov Intriguingly, the N-terminal 19 amino acids of hipposin are highly homologous to Parasin I, suggesting a shared evolutionary origin and functional mechanism related to membrane permeabilization. nih.gov This finding underscores that the Parasin I sequence is a key functional domain within a larger peptide in some species. nih.gov

Further evidence of the widespread nature of HDAPs comes from the Indian White shrimp (Fenneropenaeus indicus), from which a 27-amino acid histone H2A-derived AMP named Fi-Histin has been characterized. nih.gov Like Parasin I, Fi-Histin exhibits significant antimicrobial activity against both Gram-negative and Gram-positive bacteria. nih.gov The existence of these and other HDAPs in diverse aquatic organisms, from fish to crustaceans, points to the fundamental importance of histones as a source of antimicrobial effectors in the aquatic environment. nih.govnih.gov

Table 2: Examples of Histone-Derived Antimicrobial Peptides in Aquatic Species

Peptide NameSource OrganismParent HistoneKey Characteristics
Parasin I Catfish (Parasilurus asotus)H2A19 amino acids, potent antimicrobial activity. nih.gov
Hipposin Atlantic halibut (Hippoglossus hippoglossus)H2A51 amino acids, N-terminus is homologous to Parasin I. nih.gov
Fi-Histin Indian White shrimp (Fenneropenaeus indicus)H2A27 amino acids, broad-spectrum antimicrobial activity. nih.gov
Histone H1-like protein Olive flounder (Paralichthys olivaceus)H1Strong antimicrobial activity against Gram-positive and Gram-negative bacteria. koreascience.kr

Synergy Studies of Parasin I with Other Endogenous Antimicrobial Factors (e.g., Lysozyme)

The effectiveness of the innate immune response often relies on the combined and coordinated action of multiple antimicrobial factors. Studies have suggested a synergistic relationship between histone-derived peptides, such as Parasin I, and other endogenous antimicrobial agents like lysozyme (B549824). nih.gov

Research on coho salmon (Oncorhynchus kisutch) has shown that following a challenge with bacterial lipopolysaccharide (LPS), both antimicrobial peptide activity and lysozyme activity increase in the serum and mucus. nih.gov A histone-derived peptide was identified whose presence correlated with the increase in lysozyme activity, suggesting a cooperative role in the immune response. nih.gov Lysozyme is a well-known component of the fish innate immune system that can lyse bacterial cell walls and is present in various tissues and body fluids. researchgate.netnih.gov

Q & A

Q. What are the structural determinants of Parasin I trifluoroacetate responsible for its antimicrobial activity?

this compound is a 19-amino acid peptide (NH₂-KGRGKQGGKVRAKAKTRSS-COOH) with a cationic and amphipathic structure. The N-terminal lysine-rich region facilitates electrostatic interactions with negatively charged bacterial membranes, while the hydrophobic C-terminal disrupts membrane integrity via pore formation. Molecular dynamics simulations can model these interactions, and circular dichroism (CD) spectroscopy confirms α-helical conformations in membrane-mimetic environments .

Q. How should researchers validate the purity and structural integrity of synthesized this compound?

Key methods include:

  • Reverse-phase HPLC : To assess purity (>95% as per batch-specific COA) using trifluoroacetic acid (TFA) as an ion-pairing agent .
  • Mass spectrometry (MALDI-TOF or ESI-MS) : Confirm molecular weight (theoretical: 2000.314 Da) and detect trifluoroacetate counterions .
  • Amino acid analysis (AAA) : Quantify peptide content and verify sequence fidelity .

Q. What standard assays are used to evaluate the antimicrobial efficacy of this compound?

  • Minimum inhibitory concentration (MIC) assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains .
  • Time-kill kinetics : Monitor bactericidal activity over 24 hours.
  • Membrane permeability assays : Use fluorescent probes like SYTOX Green to quantify membrane disruption .

Advanced Research Questions

Q. How can computational methods enhance the study of this compound’s mechanism of action?

  • Molecular dynamics (MD) simulations : Model peptide-lipid bilayer interactions to identify critical residues (e.g., lysine and arginine) for membrane insertion .
  • Density functional theory (DFT) : Analyze electronic properties of trifluoroacetate counterions and their impact on peptide solubility .
  • Circular dichroism (CD) in membrane mimics : Correlate α-helical stability with antimicrobial potency .

Q. What strategies address variability in this compound’s efficacy across bacterial strains?

  • Lipid composition analysis : Compare membrane phospholipid profiles of susceptible vs. resistant strains via LC-MS .
  • Proteomic studies : Identify bacterial stress-response proteins (e.g., chaperones, efflux pumps) upregulated post-treatment .
  • Synergistic assays : Test combinations with conventional antibiotics (e.g., β-lactams) to overcome resistance .

Q. How can researchers investigate the stability of this compound under physiological conditions?

  • Circular dichroism (CD) thermal scans : Measure denaturation temperatures in serum-containing buffers .
  • High-resolution XPS (X-ray photoelectron spectroscopy) : Track trifluoroacetate decomposition products (e.g., CF₃ signals) during long-term storage .
  • In vitro serum stability assays : Quantify peptide degradation half-life using HPLC .

Q. What advanced spectroscopic techniques resolve this compound’s binding dynamics with microbial targets?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to lipid vesicles or whole cells .
  • Nuclear magnetic resonance (NMR) : Assign trifluoroacetate counterion interactions in solution-state studies .
  • Electrochemical impedance spectroscopy (EIS) : Monitor membrane disruption in biofilms .

Methodological Considerations

Q. How to optimize experimental designs for studying this compound’s synergy with host immune factors?

  • Co-culture models : Incubate peptides with macrophages and quantify cytokine release (e.g., TNF-α) via ELISA .
  • In vivo zebrafish infection models : Assess wound healing and bacterial load reduction in transgenic lines .

Q. What controls are critical for ensuring reproducibility in this compound studies?

  • Negative controls : Use scrambled-sequence peptides to isolate structure-specific effects .
  • Counterion controls : Compare trifluoroacetate with acetate or chloride salts to evaluate anion-specific stability .
  • Batch-to-batch validation : Cross-reference COA data (e.g., purity, endotoxin levels) across synthesis lots .

Q. How to reconcile discrepancies in reported MIC values for this compound?

  • Standardize assay conditions : Use CLSI guidelines for broth microdilution (e.g., cation-adjusted Mueller-Hinton broth) .
  • Quantify peptide aggregation : Dynamic light scattering (DLS) can detect oligomers that reduce bioactivity .
  • Meta-analysis : Pool data from independent studies to identify strain-specific resistance patterns .

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